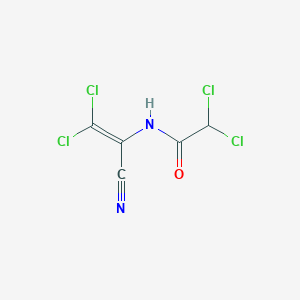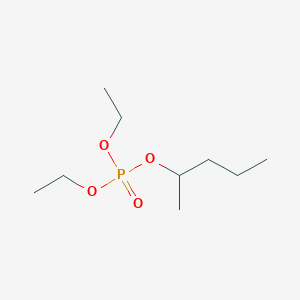
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- is a chemical compound with the molecular formula C4H2Cl4N2O. This compound is known for its unique structure, which includes two dichloro groups and a cyanoethenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- typically involves the reaction of 2,2-dichloroacetamide with a cyanoethenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- can be compared with other similar compounds such as:
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar dichloroacetamide structure but with a different substituent, leading to different chemical and biological properties.
2,2-Dichloro-N-(1-phenylethyl)acetamide: Another similar compound with a phenylethyl group, which also exhibits unique properties.
Propriétés
Numéro CAS |
201988-91-2 |
|---|---|
Formule moléculaire |
C5H2Cl4N2O |
Poids moléculaire |
247.9 g/mol |
Nom IUPAC |
2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)acetamide |
InChI |
InChI=1S/C5H2Cl4N2O/c6-3(7)2(1-10)11-5(12)4(8)9/h4H,(H,11,12) |
Clé InChI |
GRAVWIPLRJUIDG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=C(Cl)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)



![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)

![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)

![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
